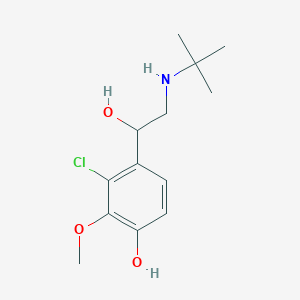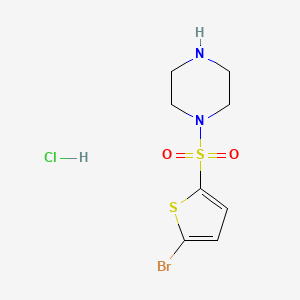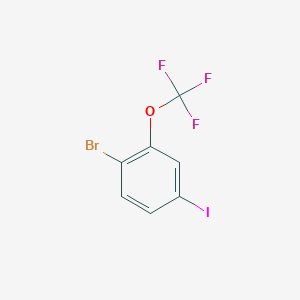
3-(Propan-2-yloxy)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Propan-2-yloxy)cyclobutan-1-one” is a cyclic organic compound that belongs to the class of ketones . It has a CAS Number of 1518213-91-6 . The compound has a molecular weight of 128.17 and is typically in liquid form .
Molecular Structure Analysis
The molecular formula of “3-(Propan-2-yloxy)cyclobutan-1-one” is C7H12O2 . The InChI code is 1S/C7H12O2/c1-5(2)9-7-3-6(8)4-7/h5,7H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
“3-(Propan-2-yloxy)cyclobutan-1-one” is a liquid . It has a molecular weight of 128.17 .
Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Cycloadditions
3-(Propan-2-yloxy)cyclobutan-1-one is an efficient partner in gold-catalyzed [2+2] cycloadditions to alkenes, yielding highly substituted cyclobutane derivatives with complete regio- and stereocontrol (Faustino et al., 2012).
Photoreduction Studies
This compound is involved in the photoreduction of cycloalkanecarbaldehydes, where solvent methine hydrogen abstraction and subsequent radical reactions lead to various photoproducts (Funke & Cerfontain, 1976).
Antimicrobial Activity
Schiff base ligands containing cyclobutane, like 3-(Propan-2-yloxy)cyclobutan-1-one, and their metal complexes exhibit antimicrobial activities against various microorganisms (Cukurovalı et al., 2002).
Synthesis of Cyclobutane Derivatives
The compound can be used in tandem carbolithiation/cyclization of oxazolines, leading to the formation of substituted cyclobutanones (Robinson et al., 1997).
Catalysis in Synthesis
Ytterbium triflate catalyzes the synthesis of alkoxy-substituted donor-acceptor cyclobutanes, which are then used in dipolar cycloadditions (Moustafa & Pagenkopf, 2010).
Crystallographic Analysis
Crystallographic studies of compounds containing cyclobutane, such as 3-(Propan-2-yloxy)cyclobutan-1-one, offer insights into their molecular structures, contributing to understanding their chemical properties and interactions (Dinçer et al., 2005).
Synthesis of Beta-Amino Acids
Photocycloaddition reactions involving compounds like 3-(Propan-2-yloxy)cyclobutan-1-one are used for the synthesis of trifunctionalized cyclobutanes, which are intermediates in producing beta-amino acids (Hernvann et al., 2014).
Thioacetalization Reactions
3-(Propan-2-yloxy)cyclobutan-1-one serves in thioacetalization reactions, showing effectiveness as a propandithiol equivalent in the synthesis of 1,3-dithiane derivatives (Hui, 2009).
Antimicrobial and Antiradical Activity
The compound demonstrates antimicrobial and antiradical activities, making it a candidate for biomedical applications (Čižmáriková et al., 2020).
GLP-1 Receptor Agonists
Cyclobutane derivatives, including 3-(Propan-2-yloxy)cyclobutan-1-one, are explored as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, relevant in medicinal chemistry (Liu et al., 2012).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H226, H315, H319, H335 . The precautionary statements associated with the compound are P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Eigenschaften
IUPAC Name |
3-propan-2-yloxycyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)9-7-3-6(8)4-7/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDZMHHURZNWQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

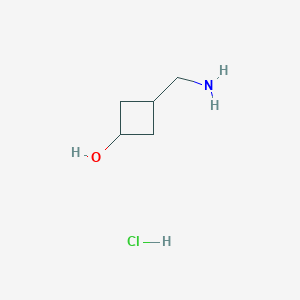
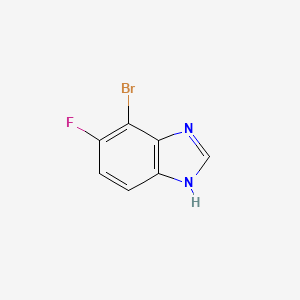
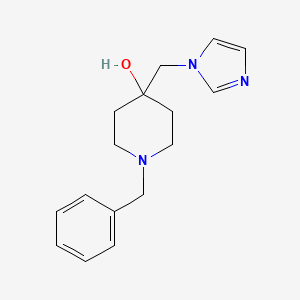
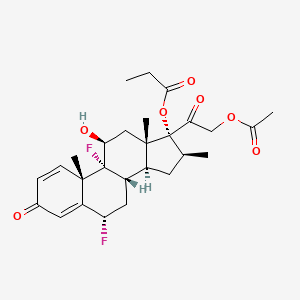
![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)


![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)
![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)
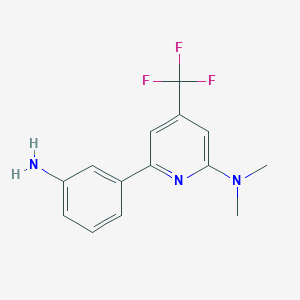
![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)
